B1575105 Wilms tumor protein (235-243)

Wilms tumor protein (235-243)

Cat. No.: B1575105
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wilms tumor protein

Scientific Research Applications

WT1 235-243 Peptide Vaccine

A study in 2020 explored a synthetic peptide vaccine consisting of the Wilms' Tumor protein-1 (WT1) peptide (amino acids 235-243). This vaccine aims to induce a WT1-specific cytotoxic T-lymphocyte (CTL) response, potentially leading to cell lysis and inhibition of cancer cell proliferation in various types of leukemia and solid cancers (Definitions, 2020).

Immunological Response in Glioblastoma Multiforme

A 2016 study reported that the HLA‐A*24:02 restricted WT1‐235 peptide vaccine induced both cellular and humoral immune responses in patients with glioblastoma multiforme. It was observed that WT1‐235‐specific cytotoxic T lymphocytes and WT1‐235 IgG antibody production correlated with improved progression-free survival and overall survival (Oji et al., 2016).

WT1 Peptide Vaccine in Advanced Sarcoma

A 2022 study evaluated WT1 epitope-specific immune responses in patients with advanced sarcoma treated with the WT1-235 peptide vaccine. They found that WT1 epitope-specific IgG and IgM antibodies may serve as immune-monitoring markers for the effectiveness of this immunotherapy (Alzaaqi et al., 2022).

Genetic Landscape of Wilms Tumor

In a 2017 study, extensive genetic analysis of Wilms tumors revealed mutations in several genes, including WT1, which underscore the complexity and diversity of genetic changes involved in tumor development. This research enhances understanding of the disease's molecular basis (Gadd et al., 2017).

Role of WT1 in Tumorigenesis

A 2019 review discussed the functions of Wilms’ tumor 1‐associating protein (WTAP) in various physiological and pathological processes, highlighting the role of WTAP in tumorigenesis of different cancers (Xie et al., 2019).

HLA-Binding and T Cell Responses

A 2017 study identified new epitopes derived from WT1 to expand the potential use of WT1 as a target for immunotherapy. They discovered a recently identified HLA-A24:02-binding epitope (239–247) and its ability to induce T cell responses in the context of HLA-A02:01 and HLA-A*24:02 molecules (Dao et al., 2017).

Properties

sequence

CMTWNQMNL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Wilms tumor protein (235-243)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.